Product packaging for (1E)-N-Cyclohexylbut-2-en-1-imine(Cat. No.:CAS No. 1197-53-1)

(1E)-N-Cyclohexylbut-2-en-1-imine

Cat. No.: B14748647
CAS No.: 1197-53-1
M. Wt: 151.25 g/mol
InChI Key: JPFZCSFQPGYDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N-Cyclohexylbut-2-en-1-imine is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound belongs to the class of organic molecules known as imines or Schiff bases, which feature a carbon-nitrogen double bond (C=N) . Imines are the nitrogen analogues of aldehydes and ketones and are pivotal intermediates in organic synthesis . They are typically formed through a condensation reaction between a primary amine and an aldehyde or ketone, with the elimination of water . This specific imine incorporates a cyclohexyl group and a but-2-en-1-imine chain in the (E) configuration, which can influence its stereoelectronic properties and reactivity. In research, this compound serves as a versatile building block. Its primary value lies in its role as an electrophile in C-N bond-forming reactions. The imine functional group is a key precursor in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Furthermore, imines can act as intermediates in reductive amination processes to form secondary amines, or participate in multi-component reactions such as the Mannich reaction to produce β-amino-carbonyl compounds . Chiral imines similar to this structure are also of significant interest in developing asymmetric synthesis methodologies and organocatalysis, where they can facilitate the enantioselective construction of complex molecules . The mechanism of action for imine reactivity often involves initial protonation to form an iminium ion, which is a more potent electrophile, enhancing its susceptibility to nucleophilic attack . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N B14748647 (1E)-N-Cyclohexylbut-2-en-1-imine CAS No. 1197-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1197-53-1

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N-cyclohexylbut-2-en-1-imine

InChI

InChI=1S/C10H17N/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,9-10H,4-8H2,1H3

InChI Key

JPFZCSFQPGYDHI-UHFFFAOYSA-N

Canonical SMILES

CC=CC=NC1CCCCC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1e N Cyclohexylbut 2 En 1 Imine

Electrophilic Reactivity of the Carbon-Nitrogen Double Bond

Imines, which are the nitrogen analogs of aldehydes and ketones, possess a carbon-nitrogen double bond that can act as an electrophilic site. youtube.comyoutube.com However, they are generally less electrophilic than their carbonyl counterparts. nih.gov The reactivity of this bond in (1E)-N-Cyclohexylbut-2-en-1-imine is significantly influenced by factors such as protonation and the nature of the nucleophile.

Influence of Protonation on Imine Electrophilicity

The electrophilicity of the imine carbon in this compound can be significantly enhanced through protonation of the nitrogen atom. nih.gov This process, typically achieved with a Brønsted acid, results in the formation of a positively charged iminium ion. nih.govmasterorganicchemistry.com The iminium ion is a much more reactive electrophile because a nucleophilic attack on this species leads to a neutral product, which is energetically favorable. nih.gov

The rate of reactions involving imines, such as their formation and hydrolysis, is often pH-dependent. The optimal pH for these reactions is typically around 4.5 to 5. youtube.comlibretexts.orglibretexts.org At higher pH, there is insufficient acid to protonate the intermediate, hindering the elimination of water. libretexts.orglibretexts.org Conversely, at very low pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. libretexts.orglibretexts.org

Mechanistic Pathways of Nucleophilic Additions to the Imine (e.g., Carbanion Additions)

Nucleophilic addition to the carbon-nitrogen double bond of imines is a fundamental reaction in organic chemistry. libretexts.org The mechanism generally involves the attack of a nucleophile on the electrophilic imine carbon. youtube.com In the case of carbanion additions, a new carbon-carbon bond is formed.

The process often begins with the nucleophilic attack of the carbanion on the imine carbon, leading to a tetrahedral intermediate. youtube.com This is followed by a series of proton transfer and elimination steps. For instance, in a Mannich-type reaction, an imine acts as the electrophile and a carbanion equivalent, such as an enol or enolate, serves as the nucleophile. nih.gov The stability of the resulting product can be influenced by the substituents on the imine. For example, electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the imine and stabilize the addition product. nih.gov

Reactions Involving the Alkenyl Moiety of this compound

The conjugated alkenyl group in this compound provides an additional site for chemical reactions, most notably allylation reactions. These reactions are crucial for the stereoselective synthesis of homoallylic amines, which are important building blocks for various natural products and pharmaceuticals. rsc.org

Allylation Reactions

Allylation of conjugated imines like this compound can be achieved through various catalytic systems, leading to the formation of chiral amines. nih.gov These methods often offer high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the asymmetric allylation of imines. beilstein-journals.orgresearchgate.net Chiral Brønsted acids, such as those derived from BINOL (1,1'-bi-2-naphthol), can activate the imine towards nucleophilic attack by an allylating agent. beilstein-journals.org For example, 3,3'-diaryl-BINOL catalysts have been successfully employed in the asymmetric allylation of N-acylimines, affording high yields and excellent enantioselectivities. beilstein-journals.org The mechanism involves the formation of a chiral complex between the catalyst and the imine, which directs the stereochemical outcome of the reaction.

Another approach utilizes chiral oxazaborolidinium ions, which can be prepared from readily available proline derivatives. beilstein-journals.org These catalysts effectively shield one face of the imine, allowing for highly enantioselective allylation. beilstein-journals.org

Transition metal catalysts, particularly those based on copper(I) hydride (CuH), have proven to be highly effective in the allylation of imines. nih.govmit.edu These reactions often utilize readily available starting materials like allenes as allyl sources. nih.govmit.edu

The mechanism of CuH-catalyzed allylation involves the hydrometalation of the allene (B1206475) to generate a copper-allyl intermediate. nih.gov This intermediate then reacts with the imine electrophile. The regioselectivity of the addition (branched vs. linear product) can often be controlled by the choice of the nitrogen-protecting group on the imine and the reaction conditions. nih.gov For instance, N-benzyl imines have been shown to yield branched products with high regioselectivity. nih.gov These reactions typically proceed with high diastereoselectivity and tolerate a wide range of functional groups. nih.govmit.edu

Transition-Metal-Free Allylation via 2-Azaallyl Anions and Their Radical Intermediates

The allylation of imines represents a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of valuable homoallylic amines. While traditionally reliant on transition-metal catalysis, recent advancements have paved the way for metal-free approaches. One such strategy involves the generation of N-unsubstituted imines from precursors like benzyl (B1604629) azides, which can then be trapped by an allyl nucleophile. For instance, the use of a base such as potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) can facilitate the formation of the imine, which subsequently reacts with an allylating agent. rsc.orgnih.gov This method has been successfully applied to the synthesis of N-unsubstituted homoallylic amines and has been extended to enantioselective and diastereoselective variants. rsc.org

Although direct studies on this compound are not prevalent, the reactivity of analogous N-substituted imines suggests its susceptibility to similar transformations. The N-cyclohexyl group is not expected to interfere with the fundamental reactivity of the imine functional group in this context.

A related palladium-catalyzed α-allylation of imine-containing heterocycles proceeds without the need for strong bases or Lewis acids. acs.org Mechanistic studies of these reactions suggest an initial N-allylation of the imine, followed by a formal aza-Claisen rearrangement catalyzed by the palladium complex. acs.org This highlights the dual role of the imine nitrogen as both a nucleophile and a key player in subsequent rearrangement steps.

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions where imines can act as azadienes or dienophiles)

Cycloaddition reactions are cornerstone transformations in organic synthesis, allowing for the rapid construction of cyclic frameworks. Imines, including this compound, can participate in these reactions in various capacities.

The [2+2] cycloaddition , often referred to as the aza Paternò-Büchi reaction, involves the reaction of an imine with an alkene to form an azetidine. researchgate.netyoutube.com This reaction is a highly atom-economical method for synthesizing these four-membered nitrogen-containing heterocycles. researchgate.net Visible-light-mediated approaches using triplet energy transfer catalysis have been developed to overcome the challenges associated with the photoreactivity of acyclic imines. researchgate.net By matching the frontier molecular orbital energies of the alkene and the imine precursor (such as an oxime), successful intermolecular [2+2] cycloadditions can be achieved. researchgate.net The use of copper-based photosensitizers has also been shown to be effective. researchgate.net

[3+2] cycloaddition reactions offer a pathway to five-membered heterocyclic rings. In one approach, silyl-protected imines, generated in situ, react with N-oxides in a [3+2] cycloaddition to form imidazolidines, which can then be converted to 1,2-diamines. acs.orgacs.org This method is particularly effective for imines derived from electron-rich and neutral aromatic aldehydes. acs.org Computational studies suggest a mechanism involving the formation of a multi-ion-bridge intermediate. acs.orgyoutube.com

[4+2] cycloaddition reactions , or Diels-Alder reactions, can involve imines as either the diene or the dienophile. N-sulfonylimines have been shown to undergo photosensitized [4+2] cycloaddition with alkenes to produce complex polycyclic scaffolds with high diastereoselectivity. nih.gov In other instances, imines react with enolizable anhydrides or alkoxyisocoumarins in a formal [4+2] cycloaddition to furnish δ-lactams, which are valuable structural motifs in medicinal chemistry. nih.govrsc.org

Table 1: Examples of Cycloaddition Reactions with Imine Systems

Cycloaddition Type Imine Reactant/Precursor Alkene/Dipole Reactant Product Reference(s)
[2+2] Acyclic Oximes Alkenes Azetidines researchgate.net
[3+2] Silyl Imines (in situ) Trimethylamine N-oxide Imidazolidines/1,2-Diamines acs.orgacs.org
[4+2] N-Sulfonylimines Alkenylarenes 3D Bicyclic Scaffolds nih.gov
[4+2] N-Alkyl/Aryl Imines Alkoxyisocoumarins δ-Lactams nih.govrsc.org

Radical Chemistry Associated with Imine Systems

The generation and subsequent reactions of iminyl radicals have emerged as a versatile strategy for the synthesis of nitrogen-containing molecules. These reactive intermediates can be formed from various precursors and participate in a range of transformations, most notably cyclization reactions.

Generation and Reactivity of Iminyl Radicals from Related Precursors

Electrochemical Decarboxylation Approaches

A green and efficient method for generating iminyl radicals involves the electrochemical decarboxylation of α-imino-oxy acids. rsc.org This approach operates under metal- and exogenous-oxidant-free conditions, often utilizing a mediator like nBu4NBr. rsc.org The resulting iminyl radicals are poised for further reactivity, such as intramolecular cyclization. rsc.org This electrochemical method is part of a broader trend in using electrochemistry to generate N-centered radicals from N-H precursors through either direct or indirect electrolysis. nih.gov

Visible-Light-Promoted Formation from Acyl Oximes

Visible-light photoredox catalysis provides another mild and powerful avenue for the generation of iminyl radicals from acyl oximes. nih.gov Using a photosensitizer, such as fac-[Ir(ppy)3], acyl oximes can undergo a one-electron reduction to form the corresponding iminyl radical intermediate. nih.gov This strategy has been successfully employed in a unified approach to construct various N-heteroarenes, including pyridines, quinolines, and phenanthridines, through intramolecular homolytic aromatic substitution (HAS). nih.gov Another approach involves a visible-light photoredox-catalyzed N-H cleavage of oximes with the release of hydrogen gas, facilitated by a cobalt catalyst, to generate iminyl radicals for the synthesis of isoquinolines. nih.gov

Table 2: Methods for Generating Iminyl Radicals

Method Precursor Conditions Resulting Intermediate Reference(s)
Electrochemical Decarboxylation α-Imino-oxy acids Exogenous-oxidant- and metal-free, nBu4NBr mediator Iminyl Radical rsc.org
Visible-Light Photoredox Catalysis Acyl Oximes fac-[Ir(ppy)3] photocatalyst, visible light Iminyl Radical nih.gov
Visible-Light Photoredox Catalysis Oximes Acr+-Mes ClO4− photosensitizer, Co(dmgH)2(4-CONMe2Py)Cl catalyst, visible light Iminyl Radical nih.gov

Intramolecular Radical Cyclizations Involving Imine Intermediates

Once generated, iminyl radicals readily participate in intramolecular cyclization reactions, a key step in the synthesis of various heterocyclic and polycyclic structures. The electrophilic nature of amidyl radicals, a related N-centered species, allows them to undergo 5-exo or 6-exo cyclization with alkenes and alkynes. nih.gov The resulting carbon-centered radical can then undergo further transformations. nih.gov

In the context of iminyl radicals generated from α-imino-oxy acids via electrochemical decarboxylation, these intermediates smoothly undergo intramolecular cyclization with adjacent (hetero)arenes to afford indole-fused polycyclic compounds. rsc.org Similarly, iminyl radicals formed from acyl oximes under visible light promotion readily engage in intramolecular homolytic aromatic substitution to yield a variety of N-containing arenes. nih.gov

Photochemically induced intramolecular hydrogen atom transfer in cyclic imines can also lead to radical cyclization, resulting in the formation of either C-C or C-N bonds. researchgate.net Computational studies suggest that this process proceeds through a triplet diradical intermediate. researchgate.net Furthermore, the radical cyclization of ene-sulfonamides can lead to the formation of transient imine intermediates, which can then undergo further reactions such as reduction or hydration/fragmentation. beilstein-journals.org

Lack of Specific Research Data Precludes Detailed Analysis of this compound

Despite a comprehensive review of available scientific literature, specific research findings and detailed mechanistic investigations concerning Hydrogen Atom Transfer (HAT) reactions involving the iminyl radical of this compound are not present in publicly accessible databases. Consequently, the generation of an in-depth article with supporting data tables, as per the requested structure, cannot be fulfilled at this time.

The field of organic chemistry extensively documents the reactivity of iminyl radicals, particularly their participation in intramolecular Hydrogen Atom Transfer (HAT) reactions. These reactions, most notably the 1,5-HAT pathway, are recognized as powerful synthetic tools for the functionalization of unactivated C-H bonds, leading to the formation of valuable nitrogen-containing cyclic compounds. The general mechanism involves the generation of a nitrogen-centered radical, which then abstracts a hydrogen atom from a distal carbon, typically via a sterically and entropically favored six-membered transition state. This process generates a new carbon-centered radical that can be trapped by various reagents to afford a diverse range of products.

While the principles of iminyl radical-mediated HAT reactions are well-established for a variety of substrates, including other α,β-unsaturated imines, specific experimental data, such as reaction yields, conditions, and mechanistic studies for this compound, remain unpublished or unavailable. The creation of a scientifically accurate and detailed article, as requested, is contingent on such specific data. Without it, any discussion would be purely speculative and would not adhere to the required standards of factual reporting based on documented research.

Further research into the reactivity of this compound is necessary to elucidate its specific behavior in Hydrogen Atom Transfer reactions and to enable a detailed discussion of its mechanistic pathways and synthetic utility.

Stereochemical Control and Asymmetric Transformations of N Cyclohexylbut 2 En 1 Imine Analogues

Strategies for Achieving Enantioselectivity and Diastereoselectivity in Imine Reactions

The quest for high levels of stereocontrol in reactions of α,β-unsaturated imines has led to the development of several powerful strategies. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled methods. Catalyst-controlled reactions utilize small amounts of a chiral entity to induce asymmetry, while substrate-controlled methods often involve the temporary installation of a chiral auxiliary to direct the stereochemical outcome of a reaction.

The use of chiral catalysts is a highly efficient and atom-economical approach to asymmetric synthesis. Both organocatalytic and metal-based systems have been successfully applied to transformations of α,β-unsaturated imines and their derivatives.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the asymmetric functionalization of α,β-unsaturated imines, several organocatalytic activation modes are prominent.

Chiral Brønsted acids, particularly phosphoric acids (CPAs), have proven to be exceptional catalysts for the activation of imines towards nucleophilic attack. nih.govacs.org These catalysts operate by forming a hydrogen bond with the imine nitrogen, thereby increasing its electrophilicity and providing a chiral environment to direct the approach of the nucleophile. For instance, the addition of various nucleophiles such as hydroperoxides to imines has been successfully catalyzed by CPAs, affording chiral α-amino peroxides in high yields and enantioselectivities. nih.gov The general principle of CPA catalysis involves a bifunctional activation, where the acidic proton of the phosphoric acid activates the imine, and the basic phosphoryl oxygen may interact with the nucleophile. acs.org This dual activation model is key to achieving high levels of stereocontrol. The reaction of N-acyl imines with dihydropyrans, catalyzed by chiral phosphoric acids, yields Mannich-type products with high enantioselectivity, demonstrating the utility of this approach for C-C bond formation. nih.gov

Another major class of organocatalysts for reactions of α,β-unsaturated systems is based on chiral amines. These catalysts, such as derivatives of proline and cinchona alkaloids, can activate α,β-unsaturated aldehydes and ketones through the formation of chiral iminium ions or enamines. youtube.com While direct activation of pre-formed α,β-unsaturated imines like (1E)-N-Cyclohexylbut-2-en-1-imine by this method is less common, the underlying principles are relevant. For example, cinchona alkaloid-derived primary amines have been used to catalyze the asymmetric aza-Michael addition of carbamates to α,β-unsaturated ketones, leading to chiral piperidines with excellent enantioselectivity. beilstein-journals.orgnih.gov These catalysts create a chiral environment that effectively shields one face of the electrophile, leading to a highly stereoselective reaction.

The table below summarizes representative results for organocatalytic asymmetric additions to α,β-unsaturated imine analogues.

Catalyst TypeReaction TypeNucleophileSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidPeroxidationtert-Butyl hydroperoxideN-aryl imineup to 75% nih.gov
Chiral Phosphoric AcidMannich-typeDihydropyranN-acyl imineup to 90% nih.gov
Cinchona Alkaloidaza-MichaelCarbamateEnone carbamateup to 99% beilstein-journals.orgnih.gov

Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric transformation of imines. Nickel-catalyzed reactions, in particular, have shown significant promise. For example, Ni(II)-N,N'-dioxide complexes have been developed for the asymmetric Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles, achieving high yields and excellent diastereo- and enantioselectivities. rsc.org This type of catalysis relies on the formation of a chiral Lewis acidic complex that coordinates to the dienophile, activating it and controlling the facial selectivity of the cycloaddition.

More recently, nickel catalysis has been employed in enantioconvergent cross-coupling reactions. While not directly involving α,β-unsaturated imines as substrates, these methods demonstrate the potential for nickel catalysts to control stereochemistry in the synthesis of chiral amines. nih.gov

The following table presents an example of a nickel-catalyzed asymmetric reaction relevant to the synthesis of chiral nitrogen-containing compounds.

Catalyst SystemReaction TypeReactantsProductEnantiomeric Excess (ee)Reference
Ni(OTf)₂ / Chiral N,N'-DioxideDiels-AlderCyclopentadiene, 2-Alkenoyl PyridineBridged Heterocycleup to 97% rsc.org

The use of chiral auxiliaries is a well-established and reliable method for inducing stereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For α,β-unsaturated imines, the chiral auxiliary can be attached to the nitrogen atom. A prominent example is the use of N-phosphonyl groups derived from chiral amino alcohols. The resulting chiral N-phosphonyl imines have been shown to undergo highly diastereoselective additions of various nucleophiles. mdpi.comresearchgate.net For instance, the addition of allylmagnesium bromide to chiral α,β-unsaturated N-phosphonyl imines proceeds exclusively via 1,2-addition to afford chiral α-alkenyl homoallylic primary amines with excellent diastereoselectivities. researchgate.net The chiral auxiliary can be readily cleaved under mild conditions to provide the free primary amine.

Another widely used class of chiral auxiliaries is the N-sulfinyl group, particularly the tert-butanesulfinamide auxiliary. Condensation of tert-butanesulfinamide with aldehydes or ketones affords N-sulfinyl imines, which are versatile intermediates for the synthesis of chiral amines. Nucleophilic addition to these imines proceeds with high diastereoselectivity, which is often rationalized by a rigid, six-membered ring transition state involving chelation of the nucleophile's counterion to the sulfinyl oxygen. wikipedia.org

The table below provides examples of chiral auxiliary-mediated asymmetric additions to imine analogues.

Chiral AuxiliaryReaction TypeNucleophileSubstrate TypeDiastereomeric Ratio (dr)Reference
N-PhosphonylAllylationAllylmagnesium bromideα,β-Unsaturated imineExcellent researchgate.net
N-PhosphonylCarbamoyl anion additionLiHMDS/Carbamoyl sourceN-phosphonyl imine84:16 to 95:5 mdpi.com

Chiral Catalyst Development for this compound Transformations

Exploiting Stereochemical Information from the (1E)-Configuration in Downstream Reactions

The inherent (1E)-configuration of α,β-unsaturated imines like N-Cyclohexylbut-2-en-1-imine plays a crucial role in determining the stereochemical outcome of subsequent reactions. The relative orientation of the substituents around the C=N and C=C double bonds influences the trajectory of the incoming nucleophile or the geometry of the transition state in pericyclic reactions.

In nucleophilic additions, the (E)-geometry of the imine can influence the diastereoselectivity of the reaction by dictating the most favorable conformation for the attack of the nucleophile. For instance, in the Staudinger reaction between ketenes and imines, the initial E/Z isomerization of the imine can significantly impact the final cis/trans stereochemistry of the resulting β-lactam. researchgate.net Computational and experimental studies have shown that the stereochemical outcome is a result of the interplay between imine isomerization and the subsequent conrotatory electrocyclization of the zwitterionic intermediate. researchgate.net

In cycloaddition reactions, such as the aza-Diels-Alder reaction, the (E)-configuration of the imine dienophile is critical for predicting the stereochemistry of the cycloadduct. The reaction can proceed through either a concerted or a stepwise mechanism, and the geometry of the imine influences the preferred transition state. wikipedia.org For concerted pathways, the exo product is often favored from (E)-imines. wikipedia.org

Furthermore, rhodium-catalyzed C-H activation and alkylation of α,β-unsaturated N-benzyl imines have been shown to proceed with high stereoselectivity, preserving the geometry of the double bond in the product. nih.govnih.gov This indicates that the initial (E)-configuration of the imine is effectively transferred to the more substituted product.

Aggregation-Induced Asymmetric Synthesis (AIS) and Chiral Imine Aggregates

A more recent and innovative approach to asymmetric synthesis involves leveraging the aggregation of chiral molecules to induce stereoselectivity, a concept known as Aggregation-Induced Asymmetric Synthesis (AIS). nih.govnih.gov This strategy has been successfully demonstrated using chiral N-phosphonyl imines, which are analogues of this compound. nih.govnih.govresearchgate.net

In AIS, the formation of chiral aggregates of the starting material in specific solvent systems creates a chiral microenvironment that can control the stereochemical outcome of a reaction. A key finding is that the direction of chiral induction can be controlled by simply altering the ratio of co-solvents, which influences the nature of the aggregates formed. nih.govnih.gov For example, in the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans from salicyl N-phosphonyl imines, different diastereomeric ratios of the product were obtained by changing the solvent composition, indicating that the reaction proceeds through different aggregated states. nih.govnih.gov

The formation of these chiral aggregates can be detected and characterized by techniques such as Aggregation-Induced Emission (AIE) and the more recently developed Aggregation-Induced Polarization (AIP). nih.govnih.gov This novel strategy offers a unique way to control asymmetry without relying on traditional chiral catalysts or auxiliaries, opening new avenues for stereoselective synthesis.

Tautomerism in Conjugated Butenyl Imine Systems: Imine Enamine Equilibrium of 1e N Cyclohexylbut 2 En 1 Imine

Fundamental Principles of Imine-Enamine Tautomerism in Systems with α-Hydrogens

At its core, imine-enamine tautomerism is a chemical equilibrium between an imine and an enamine. This process is contingent on the presence of at least one hydrogen atom on the α-carbon, the carbon atom adjacent to the imine's C=N double bond. pbworks.com The mechanism, which can be catalyzed by either acid or base, involves a two-step proton transfer. youtube.com In an acid-catalyzed reaction, the imine nitrogen is first protonated to form an iminium ion. Subsequently, a base removes a proton from the α-carbon, leading to the formation of the enamine. youtube.compressbooks.pub Conversely, in a base-catalyzed mechanism, the α-proton is abstracted first, followed by protonation of the nitrogen atom. youtube.com

The position of this equilibrium is not static; it is influenced by a variety of factors, including the substitution pattern of the molecule. numberanalytics.com Generally, the imine tautomer is more stable and thus favored at equilibrium. pbworks.com However, the presence of bulky alkyl groups on the nitrogen atom can shift the equilibrium towards the enamine form. pbworks.com This dynamic interplay between the two tautomers is crucial, as the imine is typically electrophilic at the carbon of the C=N bond, while the enamine is nucleophilic at the α-carbon, leading to distinct reactivity profiles. youtube.com

Influence of Electronic and Steric Effects on Tautomeric Equilibrium

The delicate balance of the imine-enamine equilibrium is significantly swayed by both electronic and steric factors within the molecule. numberanalytics.com For (1E)-N-Cyclohexylbut-2-en-1-imine, the presence of the cyclohexyl group and the conjugated butenyl system introduces specific effects that modulate the tautomeric ratio.

Electronic Effects: The butenyl group's conjugated π-system can influence the stability of both tautomers. Conjugation generally enhances stability. In the enamine tautomer, the C=C double bond is in conjugation with the nitrogen lone pair, which can lead to increased stability. youtube.com Electron-donating groups tend to stabilize the enamine form by increasing the electron density on the nitrogen, while electron-withdrawing groups favor the imine. numberanalytics.com

Steric Effects: The bulky cyclohexyl group attached to the nitrogen atom introduces significant steric hindrance. numberanalytics.com This steric bulk can destabilize the imine form by increasing steric repulsion around the C=N double bond. numberanalytics.com Consequently, the equilibrium may shift towards the less sterically hindered enamine tautomer to alleviate this strain. numberanalytics.commakingmolecules.com In cyclic systems, the formation of an endocyclic double bond in the enamine is often favored over an exocyclic double bond in the imine, further influencing the equilibrium position. chemicalforums.com Computational studies have shown that in certain systems, while stabilizing orbital interactions might favor some transition states, destabilizing steric effects can be the dominant factor controlling selectivity. nih.gov

Role of Solvent Polarity and Temperature in Modulating Tautomeric Ratios

The surrounding environment, specifically the solvent and temperature, plays a critical role in directing the imine-enamine equilibrium. numberanalytics.comresearchgate.net

Solvent Polarity: The polarity of the solvent can have a profound impact on the tautomeric ratio. numberanalytics.comresearchgate.net Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. numberanalytics.commdpi.com Generally, the enamine form is considered more polar than the imine. numberanalytics.com Therefore, polar protic solvents like water or ethanol (B145695) can stabilize the enamine tautomer through hydrogen bonding, shifting the equilibrium in its favor. numberanalytics.comnih.gov Conversely, non-polar solvents tend to favor the less polar imine form. numberanalytics.com Studies have shown that in some cases, the imine form is more stable in aprotic polar solvents like ethyl acetate (B1210297) or acetonitrile. nih.gov

Temperature: Temperature also exerts a significant influence on the tautomeric equilibrium. numberanalytics.comnih.gov An increase in temperature generally favors the formation of the more stable tautomer. numberanalytics.com However, the effect of temperature can be complex. For instance, in one study, increasing the temperature led to an increase in the rate of isomerization from the imine to the enamine form in both ethanol and methanol. nih.gov In the same study, the concentration of the less stable imine form at equilibrium decreased as the temperature was lowered. nih.gov

The following table, based on general principles, illustrates the expected influence of solvent polarity on the imine-enamine equilibrium:

SolventDielectric ConstantExpected Favored Tautomer
Water80.1Enamine numberanalytics.com
Dichloromethane (B109758)9.1Imine numberanalytics.com
Toluene2.4Imine numberanalytics.com

Impact of Imine-Enamine Tautomerism on Reactivity and Selectivity in Organic Transformations

The existence of the imine-enamine tautomeric equilibrium has profound implications for the reactivity and selectivity of organic reactions. numberanalytics.comcas.cn The ability to control this equilibrium is a powerful tool for synthetic chemists, enabling them to direct the outcome of a reaction towards a desired product. numberanalytics.com

The two tautomers exhibit distinct chemical reactivity. The imine, with its electrophilic carbon atom in the C=N double bond, is susceptible to attack by nucleophiles. youtube.com In contrast, the enamine acts as a carbon-centered nucleophile at the α-carbon, readily reacting with electrophiles. youtube.commakingmolecules.com This dual reactivity allows the same starting compound to participate in different types of reactions depending on the reaction conditions and the favored tautomer.

This principle is exploited in various important organic transformations, including:

Aldol (B89426) Reactions: The enamine tautomer can act as a nucleophile, attacking a carbonyl compound in an aldol-type condensation. numberanalytics.comwikipedia.org

Michael Additions: Enamines can participate as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. numberanalytics.com

Mannich Reactions: The imine-enamine tautomerism is a key feature of the Mannich reaction, a three-component condensation. numberanalytics.com

Recent research has highlighted the subtle yet significant differences in reactivity between an enamine and an enamine tautomer derived from an imine. cas.cnnih.gov These differences can lead to distinct chemo- and regioselectivity in certain reactions, offering opportunities for developing novel synthetic methodologies. cas.cnnih.gov For example, in one study, the reaction of cyclohexanones with primary amines (forming a tautomerizable imine) and secondary amines (forming an enamine) with TEMPO yielded different products, demonstrating this reactivity difference. nih.govresearchgate.net

Coordination Chemistry and Organometallic Applications of Imine Based Ligands

Design and Synthesis of N-Cyclohexyl Imine-Derived Ligands

The synthesis of imine-based ligands, including those with N-cyclohexyl substituents, is typically a straightforward condensation reaction between a primary amine (in this case, cyclohexylamine) and an aldehyde or ketone. The resulting imine (or Schiff base) contains a C=N double bond, where the nitrogen atom possesses a lone pair of electrons, making it an excellent coordinating atom for metal centers. The electronic and steric properties of the ligand can be readily tuned by modifying the aldehyde/ketone and amine precursors.

Mononuclear Metal Complexes with Imine-Based Ligands

The formation of mononuclear metal complexes is heavily influenced by the denticity and geometry of the imine ligand. Tridentate imine ligands, for example, can direct the synthesis towards mononuclear complexes by occupying three coordination sites of a metal ion. researchgate.netnih.gov The synthesis typically involves reacting the pre-formed imine ligand with a metal salt, such as a metal halide, in a suitable solvent.

For instance, tridentate N,N',N''-donating imine ligands have been shown to form mononuclear copper(II) complexes. In a representative synthesis, an N,N',N''-donating imine ligand was reacted with copper(II) chloride dihydrate, resulting in the formation of a mononuclear complex, dichlorido[N,N-dimethyl-N'-(pyridin-2-ylmethylidene)ethane-1,2-diamine]copper(II) monohydrate. nih.gov In this complex, the copper(II) ion is coordinated by the three nitrogen atoms of the imine ligand and two chloride ions, resulting in a square-pyramidal geometry. researchgate.net The stability and structure of such complexes are often confirmed through techniques like single-crystal X-ray diffraction. researchgate.net

Synthesis and Application of Chiral N-Heterocyclic Carbene (NHC)-Imine Ligands

A more sophisticated class of imine-derived ligands are chiral N-Heterocyclic Carbene (NHC)-imine ligands. These are hybrid ligands that combine the strong σ-donating properties of an NHC with the versatile coordination of an imine moiety, often within a chiral framework to induce asymmetry in catalytic reactions. york.ac.uk The synthesis of these ligands often starts from chiral precursors, such as chiral diamines.

A notable example is the synthesis of chiral NHC-imine ligands derived from trans-1,2-diaminocyclohexane. york.ac.uk The synthesis involves the reaction of a chiral imine with TosMIC (tosylmethyl isocyanide) to form an imidazole, which is a precursor to the NHC. The resulting imidazolium (B1220033) salts can then be used to generate the NHC ligands. york.ac.uk These chiral bidentate ligands can then be complexed with various transition metals, such as silver(I) and palladium(II). york.ac.uk The silver(I) complexes are often used as transmetalating agents to transfer the NHC-imine ligand to other metals like palladium. york.ac.uk The resulting metal complexes have shown significant potential in asymmetric catalysis. york.ac.ukacs.org

Catalytic Activity of Metal-Imine Complexes

The versatility in the design of imine ligands makes their corresponding metal complexes highly effective catalysts for a range of organic transformations. The electronic and steric properties of the imine ligand can be fine-tuned to optimize catalytic activity and selectivity.

Asymmetric Catalysis Mediated by Chiral Imine-Metal Ligand Systems (e.g., Allylic Alkylation)

Chiral imine-metal complexes are extensively used in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. researchgate.netacs.orgrsc.org A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.

New classes of chiral NHC-imine ligands have been successfully applied in palladium(II)-catalyzed intermolecular asymmetric allylic alkylation reactions. york.ac.uk For example, palladium(II) complexes of NHC-imine ligands derived from trans-1,2-diaminocyclohexane have demonstrated high catalytic activity and enantioselectivity, achieving up to 92% enantiomeric excess (ee). york.ac.uk The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction.

Beyond palladium, iridium-catalyzed reactions also showcase the utility of imine-based systems. For instance, iridium catalysts have been employed for the reductive coupling of alkynes with N-arylsulfonyl aldimines to generate allylic amines, a process that forms a C-C bond under hydrogenation conditions without the need for stoichiometric organometallic reagents. organic-chemistry.org Furthermore, copper-hydride catalysis with chiral ligands has enabled the enantioselective reductive coupling of azatrienes with N-phosphinoyl imines to produce 1,4-diamines with excellent diastereo- and enantiocontrol. acs.org

Table 1: Performance of Chiral Imine-Metal Complexes in Asymmetric Catalysis

Catalyst/Ligand SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Pd(II)/Chiral NHC-imineAsymmetric Allylic AlkylationAllylic substrateChiral alkylated productup to 92% york.ac.uk
[Ir(cod)₂]BARF/BIPHEPImine VinylationN-arylsulfonyl aldimine and 2-butyneAllylic amineNot specified organic-chemistry.org
CuH/Josiphos SL-J001-1Reductive CouplingAzatriene and N-phosphinoyl imine1,4-diamineup to 96:4 er acs.org

Exploration of Imine Ligands in Other Catalytic Processes (e.g., Polymerization if applicable)

The application of metal-imine complexes extends beyond asymmetric synthesis to polymerization catalysis. The robustness and tunability of imine ligands make them suitable for creating catalysts with high thermal stability and activity.

For example, nickel(II) and palladium(II) complexes featuring phosphine-imine (P^N) ligands have been synthesized and used for ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO). acs.org These Ni(II) complexes exhibit high activity and, notably, enhanced thermal stability compared to the well-known Ni(II)-α-bis(imine) catalysts, which tend to decompose quickly at elevated temperatures. acs.org The increased stability is attributed to the stronger binding of the phosphine (B1218219) donor to the metal center. acs.org

In another example, nickel(II) complexes with hydroxyindanone-imine ligands, when activated with MAO, catalyze the polymerization of methyl methacrylate (B99206) (MMA). nih.gov These catalysts produce syndiotactic-rich poly(methyl methacrylate) (PMMA). The catalytic activity and the syndiotacticity of the resulting polymer can be influenced by the reaction conditions. nih.gov

Table 2: Application of Imine-Metal Complexes in Polymerization

Catalyst SystemMonomerPolymerKey FindingReference
Ni(II)-Phosphine Imine / MAOEthylenePolyethyleneHigh thermal stability and activity. acs.org
Ni(II)-Hydroxyindanone-imine / MAOMethyl Methacrylate (MMA)Syndiotactic-rich PMMACatalytic activity and polymer tacticity are tunable. nih.gov

Advanced Characterization and Computational Methodologies in Imine Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable tools for probing the molecular architecture and bonding within imines. Each method provides a unique piece of the structural puzzle, and their combined application allows for a thorough and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the constitution and stereochemistry of organic molecules in solution. For (1E)-N-Cyclohexylbut-2-en-1-imine, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure and the (E)-configuration of the imine bond.

In the ¹H NMR spectrum, the proton on the imine carbon (H-1) is expected to appear as a doublet of doublets in the downfield region, typically around 8.0-8.5 ppm, due to coupling with the adjacent vinyl proton (H-2) and the allylic protons (H-4). The chemical shift is influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the C=N bond. The vinyl protons (H-2 and H-3) would exhibit characteristic chemical shifts and a large coupling constant (J), typically in the range of 12-18 Hz for a trans relationship, confirming the (E)-stereochemistry of the C=C double bond. The protons of the cyclohexyl group would appear in the upfield region, typically between 1.0 and 3.5 ppm, with complex splitting patterns due to their diastereotopic nature.

The ¹³C NMR spectrum would show a characteristic resonance for the imine carbon (C-1) in the range of 160-170 ppm. The vinyl carbons (C-2 and C-3) would resonate in the olefinic region (100-150 ppm), while the carbons of the cyclohexyl ring would appear in the aliphatic region (20-60 ppm). The specific chemical shifts provide a fingerprint of the electronic environment of each carbon atom.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to further confirm the (E)-stereochemistry of the imine by observing through-space correlations between the imine proton and the protons on the cyclohexyl ring. The determination of E/Z isomers in imines is a common application of NMR techniques, where distinct chemical shifts for the isomers are often observed mdpi.comacs.org.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Alkyl Imines and Related Structures (Note: Data compiled from various sources for analogous structures, as specific data for this compound is not readily available in the cited literature.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 (CH=N)~8.0 - 8.5160 - 170
H-2 (=CH-)~6.0 - 6.5125 - 140
H-3 (=CH-CH₃)~6.5 - 7.0140 - 155
H-4 (CH₃)~1.8 - 2.015 - 20
N-CH (cyclohexyl)~3.0 - 3.560 - 70
Cyclohexyl CH₂~1.0 - 2.025 - 35

This table is interactive. Click on the headers to sort.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic vibration is the C=N stretching mode. In the IR spectrum, this absorption typically appears in the range of 1620-1690 cm⁻¹. Conjugation with the C=C double bond is expected to lower this frequency to the lower end of the range, around 1620-1650 cm⁻¹ oxinst.comresearchgate.net. The C=C stretching vibration of the conjugated system would be observed around 1600-1640 cm⁻¹.

The spectrum would also feature C-H stretching vibrations for the sp²-hybridized carbons of the imine and vinyl groups (above 3000 cm⁻¹) and the sp³-hybridized carbons of the cyclohexyl and methyl groups (below 3000 cm⁻¹). C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=N and C=C stretching vibrations are typically strong and sharp in the Raman spectrum, making them easy to identify acs.orgresearchgate.netnih.gov. This technique is also useful for studying reaction kinetics of imine formation researchgate.netresearchgate.net.

Table 2: Characteristic IR and Raman Frequencies for α,β-Unsaturated Imines (Note: Data compiled from various sources for analogous structures.)

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=N Stretch (conjugated)1620 - 16501620 - 1650
C=C Stretch (conjugated)1600 - 16401600 - 1640
sp² C-H Stretch3010 - 30953010 - 3095
sp³ C-H Stretch2850 - 29602850 - 2960

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated π-system gives rise to characteristic absorptions. Two main transitions are expected: a π→π* transition and an n→π* transition researchgate.netnih.govnih.gov.

The π→π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically strong (high molar absorptivity, ε) and occurs at shorter wavelengths. For conjugated systems, this absorption is shifted to longer wavelengths (a bathochromic shift) compared to non-conjugated systems mdpi.comresearchgate.net. The λmax for the π→π* transition in α,β-unsaturated imines is generally observed in the range of 220-280 nm.

The n→π* transition involves the excitation of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital. This transition is symmetry-forbidden and therefore has a much lower molar absorptivity. It appears at longer wavelengths, often above 300 nm, but can sometimes be obscured by the more intense π→π* band.

Table 3: Expected UV-Vis Absorption Maxima for α,β-Unsaturated Imines (Note: Data compiled from various sources for analogous structures.)

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π220 - 280High (10,000 - 20,000)
n → π> 300Low (10 - 100)

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would definitively confirm the (E)-stereochemistry of both the C=N and C=C double bonds.

The crystal structure would reveal the planarity of the conjugated but-2-en-1-imine fragment and the preferred conformation of the cyclohexyl ring, which is typically a chair conformation. Key structural parameters that would be determined include the C=N, C=C, and C-C bond lengths within the conjugated system, which would provide insight into the degree of electron delocalization. For example, the C2-C3 single bond is expected to be shorter than a typical C-C single bond due to its partial double bond character. The crystal packing would also be revealed, showing any intermolecular interactions such as hydrogen bonding or van der Waals forces. Although a crystal structure for the specific target molecule is not available in the cited literature, the structure of a related N-cyclohexyl imine derivative shows a chair conformation for the cyclohexyl ring researchgate.net.

Advanced Spectroscopic Methods (e.g., Aggregation-Induced Polarization (AIP) for aggregate studies)

In recent years, advanced spectroscopic techniques have emerged to study the behavior of molecules in aggregated states. Aggregation-Induced Polarization (AIP) is a phenomenon where the optical rotation of chiral molecules is amplified upon aggregation acs.org. While this compound itself is not chiral, the principles of aggregation-induced phenomena are relevant to the broader field of imine research. For chiral imines, AIP could be a valuable tool to study their self-assembly and the formation of ordered aggregates in solution. This technique complements other methods like Aggregation-Induced Emission (AIE), where molecules become highly fluorescent upon aggregation ruc.dkaps.org. The study of such phenomena is crucial for the development of new materials with unique optical and electronic properties.

Quantum Chemical Calculations for Theoretical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, stability, and spectroscopic properties of molecules nih.govscispace.comnih.gov.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

Calculate relative energies of isomers: The relative stabilities of the (E) and (Z) isomers of both the C=N and C=C bonds can be calculated to understand the thermodynamic preference for the observed isomer.

Predict spectroscopic properties:

NMR chemical shifts: Theoretical calculations of ¹H and ¹³C chemical shifts can aid in the assignment of complex NMR spectra nih.govresearchgate.net.

Vibrational frequencies: Calculated IR and Raman spectra can be used to assign experimental vibrational bands to specific molecular motions.

Electronic transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra.

Analyze the electronic structure: Calculations can provide information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the nature of the chemical bonds within the molecule. This is particularly useful for understanding the reactivity of the conjugated system.

The synergy between experimental spectroscopic data and theoretical calculations provides a robust framework for the comprehensive characterization of this compound and other complex imine structures.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and spectroscopic signatures of chemical compounds, including imines.

Geometry Optimization: DFT calculations are used to find the lowest energy structure of a molecule, known as the optimized geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For α,β-unsaturated imines analogous to "this compound", DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can accurately predict these parameters. The optimization process seeks the minimum on the potential energy surface, providing a detailed three-dimensional representation of the molecule. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for an Analogous α,β-Unsaturated Imine System Note: Data is representative of DFT calculations on similar α,β-unsaturated imine structures, as specific experimental data for the title compound is not readily available.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Length (Å)C=N~1.28 - 1.30
N-C (cyclohexyl)~1.47 - 1.49
C=C~1.34 - 1.36
C-C~1.48 - 1.50
Bond Angle (°)C=N-C~120 - 124
C=C-C~122 - 126
H-C=N~118 - 121

Electronic Structure: The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. irjweb.com For α,β-unsaturated systems, the HOMO is typically associated with the π-system of the C=C and C=N bonds, while the LUMO is associated with the corresponding π* antibonding orbitals. These calculations help in predicting how the molecule will interact with electrophiles and nucleophiles. youtube.com

Table 2: Calculated Electronic Properties for an Analogous Imine Note: Values are illustrative for α,β-unsaturated imine systems.

PropertyCalculated Value (eV)
HOMO Energy~ -6.0 to -6.5
LUMO Energy~ -1.5 to -2.0
HOMO-LUMO Gap (ΔE)~ 4.0 to 4.5

Spectroscopic Property Prediction: DFT calculations can simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govrsc.org Calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group stretches, such as the C=N and C=C stretching frequencies in "this compound". acs.org Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted, aiding in the structural elucidation and assignment of experimental spectra. researchgate.netgithub.io These computational predictions are invaluable for confirming molecular structures and interpreting complex experimental data. nih.gov

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for Imine Moieties

Spectroscopic DataCalculated RangeTypical Experimental Range
IR C=N Stretch (cm⁻¹)~1640 - 1670~1640 - 1690
IR C=C Stretch (cm⁻¹)~1620 - 1650~1620 - 1680
¹H NMR (CH=N) (ppm)~7.5 - 8.5~7.5 - 8.5
¹³C NMR (C=N) (ppm)~160 - 170~160 - 170

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of reaction pathways, kinetics, and selectivity. mdpi.com

For imine-related reactions, such as their formation via condensation or their hydrolysis, DFT calculations are instrumental in elucidating the step-by-step mechanism. researchgate.netorganic-chemistry.org For instance, the condensation reaction between an aldehyde and an amine to form an imine proceeds through a hemiaminal intermediate. researchgate.net Computational studies can model this pathway, calculating the activation energy (the energy barrier of the transition state) for each step. acs.orgscielo.br A recent DFT study on the formation of an α,β-unsaturated imine-benzodiazepine, a system with similarities to the title compound, detailed the activation barriers for the formation of intermediates and the final product. mdpi.com

These calculations reveal that factors like solvent effects and the presence of catalysts can significantly lower the activation energies, altering the reaction rate. scielo.brwur.nl For example, the dehydration of the carbinolamine intermediate to the final imine can have a high energy barrier, but this can be lowered by acid catalysis, which computational models can quantify. scielo.br

Table 4: Illustrative Activation Energies for Steps in a Catalyzed Imine Formation Reaction Note: Data is based on a DFT study of an analogous α,β-unsaturated imine synthesis. mdpi.com Values are in kcal/mol.

Reaction StepTransition StateCalculated Activation Energy (ΔG‡) (kcal/mol)
Nucleophilic Attack (Amine on Aldehyde)TS1~11 - 14
Dehydration (Water Elimination)TS2~9 - 13

The geometry of the transition state itself provides critical information. For example, in stereoselective reactions, comparing the energies of different diastereomeric transition states can explain and predict the observed product distribution. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.gov This method is particularly useful for analyzing charge distribution and understanding stabilizing interactions within and between molecules.

In a molecule like "this compound", NBO analysis can reveal important intramolecular charge transfer interactions. For example, delocalization can occur from the nitrogen lone pair (n_N) into the antibonding orbital of the C=C bond (π_{C=C}), or from the π-orbital of the C=C bond into the π orbital of the C=N bond. These interactions contribute to the stability of the conjugated system. Studies on similar systems have quantified these effects. rsc.orgniscair.res.in

Table 5: Representative NBO Stabilization Energies (E(2)) for an α,β-Unsaturated Imine System Note: These values are illustrative and represent typical donor-acceptor interactions in conjugated imines.

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypeStabilization Energy E(2) (kcal/mol)
π(C=C)π(C=N)π-conjugation~ 15 - 25
n(N)π(C=C)Lone pair delocalization~ 5 - 10
σ(C-H)π*(C=N)Hyperconjugation~ 1 - 3

NBO analysis also provides "natural charges" on each atom, which are generally considered more reliable than other methods like Mulliken population analysis for describing the electrostatic potential of the molecule.

Conformational Analysis and Stereochemical Prediction through Computational Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like "this compound", which contains a rotatable cyclohexyl group and a butenyl chain, multiple low-energy conformations can exist. Computational modeling is an essential tool for identifying these stable conformers and determining their relative energies. pharmaguideline.com

Furthermore, computational modeling is a cornerstone of stereochemical prediction. acs.org In reactions involving imines that create new chiral centers, DFT can be used to calculate the energies of the various possible transition states leading to different stereoisomers. rsc.orgacs.org The transition state with the lowest energy corresponds to the major product, a principle explained by the Curtin-Hammett principle. acs.org By analyzing the steric and electronic interactions within these transition state structures, researchers can rationalize and predict the stereochemical outcome of a reaction with high accuracy. acs.org This predictive power is invaluable in the design of stereoselective syntheses. mdpi.com

Table 6: Hypothetical Relative Energies of Conformers for this compound Note: This table is illustrative, demonstrating the type of data obtained from a computational conformational analysis. ΔE represents the energy relative to the most stable conformer.

Conformer DescriptionKey Dihedral Angle(s)Relative Energy (ΔE) (kcal/mol)
Global Minimum (e.g., Equatorial, s-trans)-0.00
Local Minimum (e.g., Equatorial, s-cis)Rotation around C-C single bond~ 1.5 - 3.0
Local Minimum (e.g., Axial, s-trans)Ring flip of cyclohexyl~ 4.0 - 6.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1E)-N-Cyclohexylbut-2-en-1-imine, and how can reaction conditions (solvent, temperature, catalysts) be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via Schiff base formation between cyclohexylamine and but-2-enal derivatives. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance imine stability, while protic solvents may accelerate hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction rates by stabilizing the transition state .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like enamine tautomerization. Yield optimization can be tracked via GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the (1E)-stereochemistry and structural integrity of this imine?

  • Methodological Answer :

  • NMR : 1^1H NMR can distinguish E/Z isomers via coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans olefinic protons) .
  • IR : A strong C=N stretch near 1640–1690 cm⁻¹ confirms imine formation .
  • GC-MS : Retention indices and fragmentation patterns should align with NIST reference data for analogous imines .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermodynamic data (e.g., ΔvapH°, boiling points) for this compound across studies?

  • Methodological Answer : Contradictions often arise from:

  • Measurement techniques : Static vs. dynamic vaporization methods may yield differing ΔvapH° values. Cross-validate using NIST-recommended protocols .
  • Purity verification : Trace solvents or moisture can alter boiling points. Use Karl Fischer titration and DSC to confirm sample purity .
  • Meta-analysis frameworks : Apply statistical models (e.g., weighted mean analysis) to aggregate data from peer-reviewed studies while excluding outliers flagged by quality metrics (e.g., NIST’s outlier detection criteria) .

Q. What computational strategies are validated for predicting the regioselectivity of nucleophilic additions to this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model frontier molecular orbitals (FMOs). The LUMO distribution predicts nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on transition-state stabilization using AMBER or GROMACS .
  • Experimental validation : Compare computational predictions with kinetic data from stopped-flow UV-Vis spectroscopy .

Q. How can researchers design experiments to resolve ambiguities in the compound’s reaction mechanisms (e.g., [1,3]-sigmatropic shifts vs. radical pathways)?

  • Methodological Answer :

  • Isotopic labeling : Use 15^{15}N-labeled cyclohexylamine to track nitrogen migration via 15^{15}N NMR .
  • Radical trapping : Introduce TEMPO or BHT to inhibit radical intermediates; monitor reaction progress via EPR spectroscopy .
  • Kinetic isotope effects (KIEs) : Compare kH/kDk_H/k_D values for proton transfer steps to distinguish concerted vs. stepwise mechanisms .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling variability in kinetic data for this compound hydrolysis?

  • Methodological Answer :

  • Non-linear regression : Fit time-dependent concentration data to integrated rate laws (e.g., pseudo-first-order models) using software like OriginLab or R .
  • Error propagation : Calculate confidence intervals for rate constants via Monte Carlo simulations to account for instrumental noise .
  • Sensitivity analysis : Identify experimental parameters (e.g., pH, ionic strength) with the greatest impact on hydrolysis rates using ANOVA .

Q. How should researchers address conflicting spectral assignments (e.g., IR vs. Raman) for vibrational modes of the C=N bond?

  • Methodological Answer :

  • Normal coordinate analysis (NCA) : Compute force constants and vibrational frequencies using quantum chemistry software (e.g., Gaussian) to resolve mode assignments .
  • Cross-correlation : Overlay experimental IR/Raman spectra with simulated spectra from NIST’s Computational Chemistry Comparison and Benchmark Database (CCCBDB) .

Experimental Design & Validation

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer :

  • Standard operating procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere, drying agents) to minimize batch-to-batch variability .
  • Reference standards : Use NIST-certified reagents and calibrate instruments (e.g., NMR spectrometers) with traceable standards .
  • Peer validation : Share synthetic protocols and raw data in open-access repositories (e.g., Zenodo) for community verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.